(2-Ethoxy-6-methylpyridin-3-yl)boronic acid (2-Ethoxy-6-methylpyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1310384-30-5
VCID: VC0172590
InChI: InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)5-4-6(2)10-8/h4-5,11-12H,3H2,1-2H3
SMILES: B(C1=C(N=C(C=C1)C)OCC)(O)O
Molecular Formula: C8H12BNO3
Molecular Weight: 180.998

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid

CAS No.: 1310384-30-5

Cat. No.: VC0172590

Molecular Formula: C8H12BNO3

Molecular Weight: 180.998

* For research use only. Not for human or veterinary use.

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid - 1310384-30-5

Specification

CAS No. 1310384-30-5
Molecular Formula C8H12BNO3
Molecular Weight 180.998
IUPAC Name (2-ethoxy-6-methylpyridin-3-yl)boronic acid
Standard InChI InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)5-4-6(2)10-8/h4-5,11-12H,3H2,1-2H3
Standard InChI Key UOAWUEZHOQVXBO-UHFFFAOYSA-N
SMILES B(C1=C(N=C(C=C1)C)OCC)(O)O

Introduction

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C₈H₁₂BNO₃ and a molecular weight of approximately 181.00 g/mol . This compound is part of a broader class of boronic acids, which are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, a powerful tool for forming carbon-carbon bonds.

Synthesis and Reactions

The synthesis of (2-Ethoxy-6-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. This can be achieved through methods such as halogen-metal exchange followed by borylation.

Types of Reactions

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using reagents like hydrogen peroxide or peracids.

  • Reduction: Reduction reactions can convert the boronic acid to other boron-containing compounds using reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds using palladium catalysts and bases like potassium carbonate or sodium hydroxide.

Biological and Medicinal Applications

Boronic acids, including (2-Ethoxy-6-methylpyridin-3-yl)boronic acid, have been investigated for their potential biological activities. They can act as enzyme inhibitors, affecting proteases and kinases, which are crucial in numerous cellular processes. The boronic acid functional group allows for reversible covalent bonding with serine and cysteine residues in enzymes, leading to inhibition of their activity.

Cancer Research

Studies have indicated that boronic acids exhibit anticancer properties by inhibiting proteasome activity, which is vital for regulating protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in malignant cells.

Diabetes Treatment

Some research suggests that boronic acids can influence glucose metabolism and have been investigated for their potential use in developing drugs aimed at improving insulin sensitivity or regulating blood sugar levels.

Antimicrobial Activity

Preliminary studies have shown that certain boronic acid derivatives possess antimicrobial properties, hypothesized to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Safety and Handling

Handling (2-Ethoxy-6-methylpyridin-3-yl)boronic acid requires caution due to its potential hazards. It is classified with hazard statements H302, H315, H319, and H335, indicating risks of harm if swallowed, skin irritation, eye irritation, and respiratory tract irritation, respectively . Precautionary measures include avoiding ingestion, skin contact, and inhalation, and using protective equipment when handling the compound.

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